molecular formula C12H12N2O3S B3020805 Methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate CAS No. 1269469-52-4

Methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B3020805
CAS No.: 1269469-52-4
M. Wt: 264.3
InChI Key: DTCQLWYSEHLDQW-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde with thiourea and methyl bromoacetate in the presence of a base. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to promote cyclization, forming the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino compounds.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the treatment of infections and inflammatory diseases.

    Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-methylthiazole share structural similarities and exhibit similar biological activities.

    Benzothiazoles: These compounds have a benzene ring fused to a thiazole ring and are known for their antimicrobial and anticancer properties.

Uniqueness

Methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is unique due to the presence of the methoxyphenyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other thiazole derivatives and contributes to its potential as a therapeutic agent.

Properties

IUPAC Name

methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-16-8-6-4-3-5-7(8)10-9(11(15)17-2)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCQLWYSEHLDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(N=C(S2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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